molecular formula C38H24N8Na4O14S4 B144358 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt CAS No. 129916-44-5

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt

Cat. No. B144358
CAS RN: 129916-44-5
M. Wt: 1036.9 g/mol
InChI Key: DPZSZYKUTXQFLL-FMRNPKMESA-J
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Description

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt, also known as Acid Orange 7, is a synthetic azo dye widely used in various industries, including textile, paper, and food. This compound has a complex molecular structure and unique physicochemical properties that make it an ideal candidate for scientific research.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt Orange 7 is not fully understood. However, it is believed to act as a photosensitizer, generating reactive oxygen species upon exposure to light. These reactive species can cause oxidative damage to biological molecules, leading to cell death.
Biochemical and Physiological Effects
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt Orange 7 has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in human cells. Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt Orange 7 has also been shown to have genotoxic and mutagenic effects in bacterial and mammalian cells.

Advantages and Limitations for Lab Experiments

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt Orange 7 has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt Orange 7 is also highly soluble in water, making it suitable for aqueous-based experiments. However, Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt Orange 7 has limitations, including its potential toxicity and the need for light exposure to generate reactive oxygen species.

Future Directions

There are several future directions for research on Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt Orange 7. One area of interest is the development of more efficient and cost-effective methods for the removal of azo dyes from wastewater. Another area of research is the investigation of the potential use of Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt Orange 7 as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt Orange 7.

Synthesis Methods

The synthesis of Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt Orange 7 involves the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-(4-aminophenyl)azo-1-naphthol-3,6-disulfonic acid. The resulting compound is then treated with sodium nitrite and N,N'-ethylenebis(acetoacetonitrile) to yield the final product.

Scientific Research Applications

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt Orange 7 has been extensively studied for its potential applications in various scientific fields. It has been used as a model compound for the investigation of the adsorption and degradation of azo dyes in wastewater treatment. Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt Orange 7 has also been used as a probe molecule for the detection of reactive oxygen species in biological systems.

properties

CAS RN

129916-44-5

Molecular Formula

C38H24N8Na4O14S4

Molecular Weight

1036.9 g/mol

IUPAC Name

tetrasodium;5-[oxido-[4-[(4-sulfonatophenyl)diazenyl]phenyl]iminoazaniumyl]-2-[(E)-2-[4-[oxido-[4-[(4-sulfonatophenyl)diazenyl]phenyl]iminoazaniumyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C38H28N8O14S4.4Na/c47-45(43-31-9-5-27(6-10-31)39-41-29-13-19-35(20-14-29)61(49,50)51)33-17-3-25(37(23-33)63(55,56)57)1-2-26-4-18-34(24-38(26)64(58,59)60)46(48)44-32-11-7-28(8-12-32)40-42-30-15-21-36(22-16-30)62(52,53)54;;;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4/b2-1+,41-39?,42-40?,45-43?,46-44?;;;;

InChI Key

DPZSZYKUTXQFLL-FMRNPKMESA-J

Isomeric SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=[N+](C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+]

SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=[N+](C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=[N+](C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+]

Other CAS RN

129916-44-5
32651-66-4

Pictograms

Irritant

synonyms

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[ 5-[[4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt

Origin of Product

United States

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